3-Cyclohexyl-2-fluoroaniline
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Overview
Description
3-Cyclohexyl-2-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atom in the ortho position is replaced by a fluorine atom, and the para position is substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-4-nitroaniline. This intermediate is then reduced to 2-fluoro-4-aminobenzene.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
- Cyclohexylamine
Comparison: 3-Cyclohexyl-2-fluoroaniline is unique due to the presence of both a cyclohexyl group and a fluorine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-cyclohexyl-2-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
InChI Key |
GUFRHKGZSULTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
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